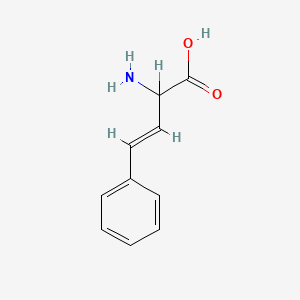
Styrylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Styrylglycine, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Applications
1.1. Peptidylglycine α-Amidating Monooxygenase Inhibition
Styrylglycine has been studied for its role in inhibiting peptidylglycine α-amidating monooxygenase (PAM), an enzyme crucial for the maturation of α-amidated peptide hormones. Research indicates that compounds like this compound can modulate PAM activity, which is significant for understanding hormone regulation and potential therapeutic interventions in endocrine disorders .
1.2. Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of this compound against oxidative stress in neuronal cells. It has been shown to reduce cell death induced by reactive oxygen species, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Pharmacological Applications
2.1. Anticancer Activity
This compound derivatives have demonstrated promising anticancer activity in various studies. For instance, research has indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating potent activity . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
2.2. Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents . This is particularly relevant in the context of rising antibiotic resistance.
Materials Science Applications
3.1. Organic Light Emitting Diodes (OLEDs)
In materials science, this compound has been explored as a component in organic light-emitting diodes due to its unique electronic properties. Its incorporation into OLEDs can enhance their efficiency and stability, making it a valuable material in the development of advanced display technologies .
3.2. Polymer Chemistry
This compound can serve as a monomer in polymer synthesis, contributing to the development of new materials with tailored properties for specific applications, including coatings and adhesives .
Case Studies
Propiedades
Número CAS |
58207-08-2 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.2 g/mol |
Nombre IUPAC |
(E)-2-amino-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C10H11NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7,9H,11H2,(H,12,13)/b7-6+ |
Clave InChI |
JDMFMPYPEPMAGS-VOTSOKGWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(C(=O)O)N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(C(=O)O)N |
Sinónimos |
styrylglycine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















